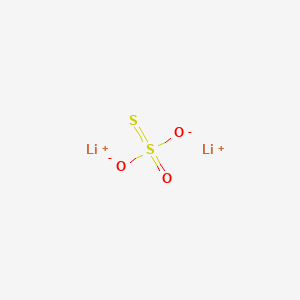
DILITHIUM THIOSULFATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a yellowish powder that is soluble in water and has a molecular weight of 174.08 g/mol. Li2S2O2 exhibits unique properties that make it promising for various research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DILITHIUM THIOSULFATE typically involves the reaction of lithium hydroxide with sulfur dioxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction can be represented as follows:
2LiOH+SO2→Li2S2O2+H2O
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
DILITHIUM THIOSULFATE undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form lithium sulfate.
Reduction: It can be reduced to form lithium sulfide.
Substitution: It can undergo substitution reactions with halogens to form corresponding lithium halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas and lithium aluminum hydride.
Substitution: Halogens such as chlorine and bromine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Lithium sulfate (Li2SO4)
Reduction: Lithium sulfide (Li2S)
Substitution: Lithium halides (LiCl, LiBr)
Wissenschaftliche Forschungsanwendungen
DILITHIUM THIOSULFATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other lithium compounds.
Biology: It has been found to exhibit antioxidant properties, making it useful in studies related to oxidative stress and cellular damage.
Medicine: Its anti-inflammatory properties make it a potential candidate for the development of new therapeutic agents.
Industry: It is being investigated as a potential cathode material for lithium-sulfur batteries due to its high theoretical capacity and low cost.
Wirkmechanismus
The mechanism of action of DILITHIUM THIOSULFATE in scientific research is not yet fully understood. it is believed that the compound interacts with various biological molecules such as proteins and enzymes, leading to changes in their function and activity. The compound also exhibits antioxidant properties, which may contribute to its beneficial effects in scientific research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Thiosulfate (Na2S2O3): Similar in structure but contains sodium instead of lithium.
Potassium Thiosulfate (K2S2O3): Similar in structure but contains potassium instead of lithium.
Uniqueness
Unlike sodium and potassium thiosulfates, the lithium compound is being explored for its potential use in lithium-sulfur batteries, making it a promising candidate for energy storage applications.
Eigenschaften
CAS-Nummer |
16992-28-2 |
|---|---|
Molekularformel |
Li2O3S2 |
Molekulargewicht |
126.1 g/mol |
IUPAC-Name |
dilithium;dioxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/2Li.H2O3S2/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
GMKDNCQTOAHUQG-UHFFFAOYSA-L |
SMILES |
[Li+].[Li+].[O-]S(=O)(=S)[O-] |
Kanonische SMILES |
[Li+].[Li+].[O-]S(=O)(=S)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















